3-(Tert-butyl)pyridine
Overview
Description
3-(Tert-butyl)pyridine is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds, structurally related to benzene, and composed of a six-membered ring with five carbon atoms and a nitrogen atom .
Synthesis Analysis
3-(Tert-butyl)pyridine has been synthesized from neopentyl alcohol in a 16% overall yield through a five-step sequence. The steps involved are the cycloaddition of α-tert-butylacrolein to butyl vinyl ether and conversion of the resulting dihydropyran derivative into the pyridine base .Molecular Structure Analysis
The molecular formula of 3-(Tert-butyl)pyridine is C9H13N. It has a molecular weight of 135.21 . The structure of 3-(Tert-butyl)pyridine includes a pyridine ring with a tert-butyl group attached to the 3rd carbon in the ring .Physical And Chemical Properties Analysis
3-(Tert-butyl)pyridine is a liquid at room temperature. It has a refractive index of 1.493 and a density of 0.911 g/mL at 25 °C .Scientific Research Applications
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Polymer Research
- Field : Polymer Science .
- Application : Used in the synthesis of polyimides (PIs) via a one-step polymerization .
- Method : A new diamine containing hydroxyl and bis-tert-butyl substituted triphenylpyridine units was synthesized and used in the synthesis of PIs .
- Results : The PIs exhibited excellent solubility in most organic solvents. They had excellent thermal stability with 10% weight loss temperatures in the range 493–525 °C and high glass transition temperature in the range 301–344 °C .
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Silver Thiolate Clusters
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Gel Polymer Electrolyte
- Field : Material Science .
- Application : Used in the development of gel polymer electrolyte (GPE) for dye-sensitized solar cells (DSSCs) .
- Method : The specific method of application is not mentioned in the source .
- Results : The development of GPE can solve the safety issues faced by liquid electrolyte and allow easy fabrication of DSSCs .
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Antitubulin Agents
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Hole Transport Materials
- Field : Semiconductor Physics .
- Application : Used in the development of organic semiconductors as hole transport materials (HTMs) .
- Method : The specific method of application is not mentioned in the source .
- Results : The combination of lithium salts and TBP leads to significant HTM morphological deformation and poor device stability .
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Silver Thiolate Clusters
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Denitrogenative Synthesis
- Field : Organic Chemistry .
- Application : Used in the denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines .
- Method : The radicals can be generated in situ through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of the corresponding pyridine carbohydrazides .
- Results : The radicals then react with various amines yielding pyridine carboxamides in 50–93% yield .
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Dye-Sensitized Solar Cells
- Field : Material Science .
- Application : Used in the development of gel polymer electrolyte (GPE) for dye-sensitized solar cells (DSSCs) .
- Method : The specific method of application is not mentioned in the source .
- Results : The addition of TBP is beneficial in DSSC employing GPE-TBP as it can adsorb on the surface of the mesoporous TiO2 photoanode, which leads to the shifting of the quasi-fermi level of TiO2 photoanode to a higher potential .
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Hole Transport Materials
- Field : Semiconductor Physics .
- Application : Used in the development of organic semiconductors as hole transport materials (HTMs) .
- Method : The specific method of application is not mentioned in the source .
- Results : The combination of lithium salts and TBP leads to significant HTM morphological deformation and poor device stability .
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Perovskite Mesoscopic Solar Cells
- Field : Material Science .
- Application : Used in the development of perovskite mesoscopic solar cells .
- Method : The specific method of application is not mentioned in the source .
- Results : By introduction of Li-TFSI/TBP additives in poly-3-hexylthiophene HTM for CH3NH3PbI3 /P3HT perovskite mesoscopic solar cells, great enhancement of the device efficiency from 5.7% to 13.7% was achieved .
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Perovskite Solar Cells
- Field : Material Science .
- Application : Used in the development of perovskite solar cells .
- Method : Tetrabutylammonium (TBA) salts were used to replace both LiTFSI and TBP .
- Results : A high power conversion efficiency of 18.4% has been achieved for the devices with TBATFSI, which is higher than the control devices with LiTFSI and TBP (18.1%) .
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Silver Thiolate Clusters
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Dye-Sensitized Solar Cells
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Anti-fungal Effects
- Field : Biomedical Research .
- Application : Used in the study of anti-fungal effects .
- Method : The molecule Probe II was docked against the Sterol 14-alpha demethylase (CYP51) protein from C. albicans using the AutoDock 4.2 tool .
- Results : The results or outcomes obtained are not mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
3-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUIIWHYTLCORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334484 | |
Record name | 3-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)pyridine | |
CAS RN |
38031-78-6 | |
Record name | 3-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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